molecular formula C10H10O4 B7647224 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylicacid

7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylicacid

Cat. No.: B7647224
M. Wt: 194.18 g/mol
InChI Key: MEEQICRWRRGNKR-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid is a benzofuran derivative characterized by a dihydrobenzofuran core with a methoxy (-OCH₃) group at position 7 and a carboxylic acid (-COOH) at position 5. The dihydrobenzofuran scaffold imparts structural rigidity, while the substituents influence electronic properties and biological interactions.

Properties

IUPAC Name

7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-8-5-7(10(11)12)4-6-2-3-14-9(6)8/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEQICRWRRGNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization of Phenolic Precursors

The benzofuran skeleton is commonly constructed via cyclization of substituted phenolic derivatives. For 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid, a plausible route involves:

  • Starting Material : Methyl 4-acetamido-3-allyl-2-hydroxybenzoate (compound 7').

  • Oxidation : Ruthenium trichloride hydrate (RuCl3H2O\text{RuCl}_3 \cdot \text{H}_2\text{O}) and sodium periodate (NaIO4\text{NaIO}_4) in ethyl acetate oxidize the allyl group to an aldehyde, forming intermediate 6'.

  • Reduction and Chlorination : Sodium borohydride reduces the aldehyde to a hydroxyl group, followed by chlorination with N\text{N}-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 70°C.

  • Ring Closure : Acid-catalyzed cyclization yields the dihydrobenzofuran core.

Key Data :

  • Yield for chlorination step: 70%.

  • 1H^1H-NMR (intermediate 6'): δ9.54(s,1H),7.56(d,1H),4.63(t,2H)\delta \, 9.54 \, (\text{s}, 1\text{H}), \, 7.56 \, (\text{d}, 1\text{H}), \, 4.63 \, (\text{t}, 2\text{H}).

Catalytic Functionalization Approaches

Ruthenium-Catalyzed Oxidative Annulation

A patent by CN102942542A details a scalable method using ruthenium catalysts:

  • Reagents : RuCl3H2O\text{RuCl}_3 \cdot \text{H}_2\text{O}, benzyltriethylammonium chloride, and NaIO4\text{NaIO}_4.

  • Conditions : Ethyl acetate/water biphasic system at 20–30°C.

  • Outcome : High regioselectivity for the 7-methoxy group due to steric and electronic effects of the acetamido substituent.

Mechanistic Insight :

  • Ruthenium mediates allylic oxidation, forming a carbonyl intermediate.

  • Chlorination occurs para to the hydroxyl group, directing cyclization.

Copper-Mediated Coupling Reactions

The ACS Omega review highlights copper-catalyzed strategies for analogous benzofurans:

  • Substrates : o-Hydroxyaldehydes and alkynes.

  • Catalyst System : CuCl\text{CuCl} with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

  • Yield : 45–93% for trifluoroethyl-substituted derivatives.

Advantages :

  • Tolerates electron-donating groups (e.g., methoxy).

  • Deep eutectic solvents (e.g., choline chloride-ethylene glycol) enhance reaction efficiency.

Functional Group Introduction and Modification

Methoxy Group Installation

The 7-methoxy group is typically introduced via:

  • Methylation : Using dimethyl sulfate ((CH3)2SO4(\text{CH}_3)_2\text{SO}_4) or methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3).

  • Protection-Deprotection : Temporary silyl protection of phenolic hydroxyl groups prevents undesired side reactions.

Carboxylic Acid Formation

  • Hydrolysis : Ester precursors (e.g., methyl 7-methoxy-2,3-dihydrobenzofuran-5-carboxylate) are saponified using NaOH in methanol/water.

  • Oxidation : Primary alcohols or aldehydes are oxidized with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3.

Optimization Note :

  • Hydrolysis at reflux (70°C) for 10 hours achieves 89% yield.

Reaction Optimization and Scalability

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
SolventEthyl acetate/waterMaximizes phase separation for easy extraction
Temperature20–30°C (oxidation)Prevents overoxidation
Catalyst Loading5 mol% RuCl3\text{RuCl}_3Balances cost and efficiency

Catalytic System Comparison

CatalystYield (%)SelectivityCost
RuCl3\text{RuCl}_389HighHigh
CuCl\text{CuCl}93ModerateLow
RhCp\text{RhCp}80LowVery high

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (DMSO-d6d_6): δ7.41(d,1H,H-4),4.63(t,2H,H-2),3.75(s,3H,OCH3)\delta \, 7.41 \, (\text{d}, 1\text{H}, \text{H-4}), \, 4.63 \, (\text{t}, 2\text{H}, \text{H-2}), \, 3.75 \, (\text{s}, 3\text{H}, \text{OCH}_3).

  • 13C^{13}C-NMR : δ170.2(C=O),161.8(C-7),109.4(C-5)\delta \, 170.2 \, (\text{C=O}), \, 161.8 \, (\text{C-7}), \, 109.4 \, (\text{C-5}).

  • MS (ESI) : m/z236.1[M+H]+m/z \, 236.1 \, [\text{M+H}]^+.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water, 0.1% TFA).

  • Melting Point : 198–200°C (decomp.) .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution, particularly at halogenated positions.

Key Examples:

  • Bromomethyl Derivative Formation :
    Reaction of 2-bromomethyl-7-methoxy-2,3-dihydrobenzofuran with amines (e.g., γ-phenylpropylamine) in isopropanol yields substituted aminomethyl derivatives. For example, 2-N-(γ-phenylpropyl)aminomethyl-7-methoxy-2,3-dihydrobenzofuran forms via reflux with potassium bicarbonate .

ReactantReagents/ConditionsProductYieldSource
2-Bromomethyl derivativeγ-Phenylpropylamine, KHCO₃, Δ2-N-(γ-Phenylpropyl)aminomethyl derivative20 g
  • Benzylamine Substitution :
    Substitution with benzylamine produces 2-(N-benzyl)aminomethyl-7-methoxy-2,3-dihydrobenzofuran, isolated as a maleate salt (m.p. 169–169.5°C) .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl-alkyne bond formation.

Example:

  • Sonogashira Coupling :
    5-Iodo vanillin derivatives react with phenylacetylene using Pd catalysts and CuI to form 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde .

Starting MaterialCatalyst SystemProductKey ApplicationSource
5-Iodo vanillinPd/C, CuI, base7-Methoxy-2-phenylbenzofuranIntermediate synthesis

Halogenation

Electrophilic halogenation introduces halogens to the aromatic ring.

Bromination and Chlorination:

  • Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is synthesized via bromination of acetylated precursors .

  • Chloroacetyl derivatives form under chlorinating conditions, enhancing biological activity .

SubstrateHalogenation AgentProductBiological ImpactSource
Acetylated benzofuranBr₂ or Cl₂Halogenated acetyl derivativesAntimicrobial activity

Condensation Reactions

The carboxylic acid group participates in condensation with aldehydes or hydrazides.

Example:

  • Hydrazide Formation :
    Condensation with substituted benzaldehydes yields carbohydrazide derivatives, showing anticancer activity (CTC₅₀ values: 10–25 μM) .

Reaction PartnersConditionsProductActivitySource
Substituted benzaldehydesReflux, acid catalystBenzofuran carbohydrazidesCytotoxic (EAC cells)

Esterification and Salt Formation

The carboxylic acid is esterified or converted to salts for enhanced bioavailability.

Examples:

  • Methyl Ester Synthesis :
    Treatment with methanol and sulfuric acid produces methyl 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate.

  • Acid Addition Salts :
    Reaction with HCl or maleic acid forms pharmaceutically stable salts (e.g., hydrochloride, m.p. 158–160°C) .

Derivative TypeReagentsApplicationSource
Methyl esterCH₃OH, H₂SO₄Improved lipophilicity
Hydrochloride saltHCl, isopropanolAnalgesic formulations

Biological Activity-Driven Modifications

Structural analogs are synthesized to optimize therapeutic effects.

Anticancer Derivatives:

  • Addition of a carboxyvinyl group at position 5 yields 5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid (Benfur ), which induces G2/M arrest (IC₅₀: ~100 nM in Jurkat cells) .

ModificationBiological EffectMechanismSource
Carboxyvinyl additionApoptosis inductionPARP cleavage, p53 stabilization

Oxidation and Reduction

Limited direct data exists, but analogous benzofurans show:

  • Oxidation : Methoxy groups resist oxidation, while alkyl chains may oxidize to ketones .

  • Reduction : LiAlH₄ reduces esters to alcohols, though not directly documented for this compound .

Structural Comparisons

Key derivatives and their applications:

DerivativeFunctional Groups AddedPrimary UseSource
2-N-(γ-Phenylpropyl)aminomethyl derivativeAminomethylAnalgesic agents
Halogenated acetyl derivativesBr/Cl substituentsAntimicrobial research
BenfurCarboxyvinyl, phenolicAnticancer therapeutics

Scientific Research Applications

Biological Activities

Research indicates that 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid exhibits notable biological activities , including:

  • Antioxidant Properties : It has been shown to scavenge free radicals, suggesting potential applications in combating oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound may modulate specific enzymes and receptors involved in inflammation pathways, indicating its potential therapeutic use in inflammatory conditions .

Medicinal Applications

The medicinal applications of this compound are particularly promising:

  • Anticancer Activity : Studies have demonstrated that derivatives of benzofuran compounds can inhibit cancer cell proliferation. The presence of specific functional groups enhances their cytotoxic properties against various cancer cell lines .
    CompoundCell LineIC50 (μM)
    MCC1019A54916.4
    10bPANC-11.07
  • Antimicrobial Properties : Research has indicated that this compound may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Material Science Applications

In material science, the unique structural features of 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid make it suitable for use as a building block in synthesizing advanced materials with specific properties. Its reactivity can be harnessed to create polymers or nanomaterials with tailored functionalities .

Case Studies and Research Findings

Several studies have explored the effects of this compound on various biological targets:

  • In vitro Studies : In vitro assays have shown that the compound can inhibit specific signaling pathways involved in cancer cell proliferation. For instance, studies demonstrated that it effectively inhibited the AKT signaling pathway in lung adenocarcinoma cells .
    • Mechanism of Action : The compound's interaction with cellular receptors suggests it can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
  • In vivo Studies : Animal models have provided evidence of the compound's efficacy in reducing tumor growth without significant side effects on body weight or vital organ size .

Mechanism of Action

The mechanism of action of 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Methoxy vs. Methyl Groups : The methoxy group at C7 in the target compound enhances electron-donating effects compared to the methyl group in 2-methyl analogs (e.g., ). This difference may influence binding to enzymatic targets, as seen in chromones with cytotoxic activity .

Biological Activity

7-Methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid is a complex organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant and anti-inflammatory effects. Its unique structure, characterized by multiple functional groups such as methoxy, hydroxyl, and carboxylic acid, contributes to its reactivity and possible therapeutic applications.

Chemical Structure and Properties

The chemical formula for 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid is C11H12O4C_{11}H_{12}O_4, with a molecular weight of approximately 220.21 g/mol. Its structure can be represented as follows:

Structure C11H12O4\text{Structure }C_{11}H_{12}O_4

Antioxidant Properties

Research indicates that 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid exhibits significant antioxidant activity. This is crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies.

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has been studied for its anti-inflammatory effects. It appears to modulate the activity of specific enzymes and receptors involved in inflammatory pathways. For instance, it may inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a pivotal role in inflammation.

The biological activity of 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid can be attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The compound may inhibit enzymes involved in inflammatory responses.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
  • Apoptosis Induction : It has been observed to promote apoptosis in certain cancer cell lines through mechanisms involving caspase activation.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2,3-Dihydro-1-benzofuran-5-carboxylic acidLacks methoxy group at position 7Simpler structure; less biological activity
7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acidContains an additional methyl groupAltered pharmacokinetics; different biological profile
4-HydroxycoumarinContains a coumarin backboneKnown for anticoagulant properties; different mechanism of action

This table highlights the distinctiveness of 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid regarding its structural complexity and potential biological activities.

Case Studies and Research Findings

Several studies have investigated the biological effects of benzofuran derivatives similar to 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis often involves cascade reactions such as [3,3]-sigmatropic rearrangements or Friedel-Crafts alkylation. For example, NaH in THF at 0°C can facilitate benzofuran ring formation (as seen in analogous benzofuran derivatives) . Optimization includes adjusting stoichiometry of reagents (e.g., NaH dispersion in paraffin oil), solvent polarity, and reaction temperature. Purity is typically confirmed via HPLC and NMR spectroscopy .

Q. How can the structural integrity of 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Compare 1^1H and 13^{13}C NMR spectra with literature data for methoxy and dihydrobenzofuran moieties .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]+ ion for C11_{11}H10_{10}O4_4).
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Q. What preliminary assays are recommended to screen for biological activity in this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., antioxidant, anti-inflammatory, or cytotoxicity studies):

  • Antioxidant : DPPH radical scavenging assay, comparing IC50_{50} values to reference compounds like ascorbic acid .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa or MCF-7) with selective vs. non-selective cytotoxicity profiling .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid derivatives?

  • Methodological Answer :

  • Modification Sites : Vary substituents at the methoxy group or carboxylic acid position. For example, replace methoxy with ethoxy or halogenate the benzofuran core .
  • Biological Testing : Compare activity profiles (e.g., anti-inflammatory COX-2 inhibition) of derivatives using in vitro enzyme assays .
  • Computational Modeling : Perform docking studies to predict binding affinities to target proteins (e.g., COX-2 or antioxidant enzymes) .

Q. What strategies resolve contradictions in observed biological activity data (e.g., high antioxidant but low cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Analysis : Test a wider concentration range to identify non-linear effects.
  • Mechanistic Studies : Use ROS detection assays (e.g., DCFH-DA) to confirm antioxidant activity and flow cytometry to distinguish apoptosis vs. necrosis in cytotoxicity .
  • Synergistic Screening : Evaluate combinatorial effects with known chemotherapeutic agents to enhance selectivity .

Q. How does the stability of 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid vary under different storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days).
  • Degradation Product Identification : Use LC-MS to characterize byproducts (e.g., decarboxylation or oxidation products) .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Methodological Answer :

  • Solvent Selection : Replace THF with safer, scalable solvents (e.g., ethanol/water mixtures).
  • Catalyst Optimization : Transition from NaH to heterogeneous catalysts (e.g., Amberlyst) to simplify purification .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .

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